(2-Chlorobenzo[d]oxazol-4-yl)methanol
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Overview
Description
(2-Chlorobenzo[d]oxazol-4-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chlorinated benzoxazole ring with a methanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzo[d]oxazol-4-yl)methanol typically involves the reaction of 2-aminophenol with chlorinated aldehydes or ketones under specific conditions. One common method involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzo[d]oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-chlorobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-chlorobenzo[d]oxazol-4-ylmethanamine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties. .
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of (2-Chlorobenzo[d]oxazol-4-yl)methanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
Uniqueness
(2-Chlorobenzo[d]oxazol-4-yl)methanol stands out due to its unique combination of a chlorinated benzoxazole ring and a methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(2-chloro-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2 |
InChI Key |
MSZIMCIMRVNKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)CO |
Origin of Product |
United States |
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